molecular formula C19H22ClN5O B2725659 3-(2-chlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900900-09-6

3-(2-chlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2725659
CAS No.: 900900-09-6
M. Wt: 371.87
InChI Key: BPHPHWXFCSWEJG-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Biological Activity

The compound 3-(2-chlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and kinase inhibition. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Pyrazolo[1,5-a]pyrimidine
  • Substituents :
    • 2-chlorophenyl group
    • 5-methyl group
    • Morpholin-4-yl ethyl group

The molecular formula is C15_{15}H18_{18}ClN5_{5}, with a molecular weight of approximately 303.79 g/mol.

Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class, including our compound of interest, often act as selective inhibitors of various kinases. Specifically, they have shown significant inhibitory effects on Pim-1 and Flt-3 kinases, which are implicated in cancer cell proliferation and survival.

Inhibition of Kinases

A study on related pyrazolo[1,5-a]pyrimidines demonstrated that these compounds could inhibit the phosphorylation of BAD protein—a critical regulator of apoptosis—at submicromolar concentrations. This suggests that the biological activity may be mediated through the inhibition of Pim-1 kinase activity .

Clonogenic Assays

In clonogenic survival assays, selected compounds from this class exhibited potent inhibition of colony formation at low concentrations (around 1 μM), indicating their potential to suppress tumor growth effectively. These findings highlight the relevance of pyrazolo[1,5-a]pyrimidines as promising candidates for cancer therapeutics .

Selectivity Profile

Table 1 summarizes the selectivity profile for related compounds against various kinases:

Compound IDTarget KinaseIC50 (µM)Selectivity Score
Compound APim-1<0.05High
Compound BFlt-30.15Moderate
Compound CPim-20.20Moderate
Compound Dc-Src>30Low

This table illustrates that while some compounds exhibit high potency against specific kinases like Pim-1, they maintain a favorable selectivity profile against others like c-Src.

Case Study 1: Anticancer Activity

In a recent study evaluating a series of pyrazolo[1,5-a]pyrimidines, one particular compound demonstrated significant anticancer properties in MCF-7 breast cancer cells. It effectively induced apoptosis and inhibited cell migration while also disrupting cell cycle progression . The results were corroborated by molecular docking studies that provided insights into the binding interactions with target proteins.

Case Study 2: Inhibition of Inflammatory Responses

Another investigation focused on the anti-inflammatory properties of derivatives from this compound class. It was found that certain analogs could inhibit LPS-induced TNF-alpha release in murine models, suggesting their potential utility in treating inflammatory diseases .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O/c1-14-12-18(21-6-7-24-8-10-26-11-9-24)25-19(23-14)16(13-22-25)15-4-2-3-5-17(15)20/h2-5,12-13,21H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHPHWXFCSWEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCCN3CCOCC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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